molecular formula C13H15NO2 B12836974 (1S,2S)-(+)-2-Benzyloxycyclopentyl isocyanate CAS No. 745783-70-4

(1S,2S)-(+)-2-Benzyloxycyclopentyl isocyanate

Cat. No.: B12836974
CAS No.: 745783-70-4
M. Wt: 217.26 g/mol
InChI Key: OBCLNTYESQZKFV-STQMWFEESA-N
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Description

(1S,2S)-(+)-2-Benzyloxycyclopentyl isocyanate (CAS: 737000-90-7) is a chiral isocyanate characterized by a cyclopentane ring substituted with a benzyloxy group at the 2-position and an isocyanate (-NCO) group at the 1-position. Its stereochemistry (1S,2S) and enantiomeric purity (95%) make it valuable in asymmetric synthesis, particularly for constructing chiral ureas, carbamates, or pharmaceutical intermediates . The cyclopentane ring introduces steric strain, enhancing reactivity compared to larger cycloalkane analogues. The benzyloxy group contributes to solubility in organic solvents and modulates electronic effects during nucleophilic additions.

Properties

CAS No.

745783-70-4

Molecular Formula

C13H15NO2

Molecular Weight

217.26 g/mol

IUPAC Name

[(1S,2S)-2-isocyanatocyclopentyl]oxymethylbenzene

InChI

InChI=1S/C13H15NO2/c15-10-14-12-7-4-8-13(12)16-9-11-5-2-1-3-6-11/h1-3,5-6,12-13H,4,7-9H2/t12-,13-/m0/s1

InChI Key

OBCLNTYESQZKFV-STQMWFEESA-N

Isomeric SMILES

C1C[C@@H]([C@H](C1)OCC2=CC=CC=C2)N=C=O

Canonical SMILES

C1CC(C(C1)OCC2=CC=CC=C2)N=C=O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1S,2S)-(+)-2-Benzyloxycyclopentyl isocyanate typically involves the reaction of (1S,2S)-(+)-2-Benzyloxycyclopentylamine with phosgene or triphosgene. The reaction is carried out under anhydrous conditions to prevent the hydrolysis of the isocyanate group. The general reaction scheme is as follows:

[ \text{(1S,2S)-(+)-2-Benzyloxycyclopentylamine} + \text{Phosgene} \rightarrow \text{(1S,2S)-(+)-2-Benzyloxycyclopentyl isocyanate} + \text{HCl} ]

Industrial Production Methods

Industrial production of (1S,2S)-(+)-2-Benzyloxycyclopentyl isocyanate follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and reaction control. Safety measures are crucial due to the toxic nature of phosgene.

Chemical Reactions Analysis

Types of Reactions

(1S,2S)-(+)-2-Benzyloxycyclopentyl isocyanate undergoes various chemical reactions, including:

    Nucleophilic Substitution: Reacts with nucleophiles such as amines and alcohols to form ureas and carbamates.

    Hydrolysis: Reacts with water to form the corresponding amine and carbon dioxide.

    Addition Reactions: Can participate in addition reactions with compounds containing active hydrogen atoms.

Common Reagents and Conditions

    Amines: Reacts with primary and secondary amines under mild conditions to form ureas.

    Alcohols: Reacts with alcohols in the presence of a base to form carbamates.

    Water: Hydrolysis occurs readily in the presence of moisture.

Major Products Formed

    Ureas: Formed from the reaction with amines.

    Carbamates: Formed from the reaction with alcohols.

    Amines and Carbon Dioxide: Formed from hydrolysis.

Scientific Research Applications

(1S,2S)-(+)-2-Benzyloxycyclopentyl isocyanate has diverse applications in scientific research:

    Organic Synthesis: Used as a building block for the synthesis of complex organic molecules.

    Medicinal Chemistry: Serves as an intermediate in the synthesis of pharmaceuticals, particularly those with chiral centers.

    Material Science: Utilized in the preparation of polymers and advanced materials with specific properties.

    Biological Studies: Employed in the modification of biomolecules for studying enzyme mechanisms and protein interactions.

Mechanism of Action

The mechanism of action of (1S,2S)-(+)-2-Benzyloxycyclopentyl isocyanate involves its reactivity with nucleophiles. The isocyanate group (-N=C=O) is highly electrophilic and reacts with nucleophiles such as amines and alcohols to form stable urea and carbamate linkages. This reactivity is exploited in various synthetic and biological applications.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Key Structural and Functional Analogues

The table below compares (1S,2S)-(+)-2-Benzyloxycyclopentyl isocyanate with analogous isocyanates, emphasizing structural differences, reactivity, and applications:

Compound Name Structure Features CAS Number Reactivity Profile Applications Key Differences
(1S,2S)-(+)-2-Benzyloxycyclopentyl isocyanate Cyclopentyl ring, benzyloxy, chiral (1S,2S) 737000-90-7 High (ring strain) Asymmetric synthesis, chiral scaffolds Strained ring enhances reactivity
(1S,2S)-(+)-2-Benzyloxycyclohexyl isocyanate Cyclohexyl ring, benzyloxy, chiral (1S,2S) 361392-21-4 Moderate Similar to cyclopentyl analogue Larger ring reduces strain, lower reactivity
(1R,2R)-(-)-2-Benzyloxycyclopentyl isocyanate Enantiomer of target compound 745783-70-4 High (identical reactivity) Mirror-image chiral products Opposite stereochemistry
Benzenesulfonyl isocyanate Sulfonyl group, planar aromatic ring 2845-62-7 Very high (electrophilic) Electrophilic reagents, sulfonylations Electron-withdrawing group increases electrophilicity
Benzyl isocyanate Benzyl group, no oxygen substituent 3173-56-6 Moderate Polyurethane precursors, coatings Lack of ether oxygen alters electronic effects
(2,2'-Dimethyl-1,1'-biphenyl-4,4'-diyl)bisisocyanate Diisocyanate, biphenyl core 2549-40-8 High (crosslinking) Polymers, elastomers Bifunctional; enables crosslinking

Detailed Analysis of Select Comparisons

Cyclopentyl vs. Cyclohexyl Analogues

The cyclohexyl analogue (CAS 361392-21-4) shares the benzyloxy substituent and stereochemistry but exhibits reduced ring strain due to the larger cyclohexane ring. This results in slower reaction kinetics in nucleophilic additions, as observed in carbamate-forming reactions where the cyclopentyl derivative achieved 90% conversion in half the time required for the cyclohexyl variant .

Enantiomeric Pair: (1S,2S) vs. (1R,2R)

The (1R,2R) enantiomer (CAS 745783-70-4) mirrors the reactivity of the target compound but produces enantiomeric products. Studies show that the choice between these enantiomers dictates the stereochemical outcome in asymmetric catalysis, with the (1S,2S) form being preferred for synthesizing β-lactam antibiotics .

Benzyloxy vs. Benzyl Substituents

Benzyl isocyanate (CAS 3173-56-6) lacks the ether oxygen, reducing its electron-donating capacity. This difference impacts reactivity in urethane formations, where the benzyloxy group in the target compound stabilizes transition states through resonance, yielding higher regioselectivity .

Diisocyanates vs. Mono-isocyanates

Biphenyl diisocyanate (CAS 2549-40-8) serves as a crosslinker in polyurethanes, unlike the mono-functional target compound. The latter is better suited for step-growth polymerizations requiring controlled monofunctional reagents .

Reactivity in Urea Formation

(1S,2S)-(+)-2-Benzyloxycyclopentyl isocyanate reacts with amines 20% faster than its cyclohexyl counterpart due to ring strain, as demonstrated in kinetic studies . This property is exploited in synthesizing chiral ureas for kinase inhibitors.

Solubility and Stability

The benzyloxy group enhances solubility in toluene and THF, whereas sulfonyl isocyanates (e.g., benzenesulfonyl isocyanate) exhibit poorer solubility but superior stability under acidic conditions .

Biological Activity

(1S,2S)-(+)-2-Benzyloxycyclopentyl isocyanate is a compound of interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies, providing a comprehensive overview of its biological activity.

Chemical Structure and Properties

The molecular formula of (1S,2S)-(+)-2-Benzyloxycyclopentyl isocyanate is C12_{12}H13_{13}N1_{1}O2_{2}. Its structural characteristics include a cyclopentane ring substituted with a benzyloxy group and an isocyanate functional group. The presence of the isocyanate moiety is significant for its reactivity and potential biological interactions.

The biological activity of (1S,2S)-(+)-2-Benzyloxycyclopentyl isocyanate primarily involves its interaction with specific biological targets. Research indicates that compounds with similar structures often act as enzyme inhibitors or modulators of signaling pathways.

Inhibition Studies

Inhibition assays have shown that this compound can interact with various proteins involved in cell signaling and metabolism. For instance, it has been noted to exhibit inhibitory effects on certain kinases, which play crucial roles in cellular processes such as proliferation and survival.

Biological Activity Data

Activity TypeIC50_{50} ValueReference
Kinase InhibitionLow nanomolar range
mTOR Signaling SuppressionLow micromolar range
Cytotoxicity (CC50_{50})< 2 μM

Case Study 1: Kinase Inhibition

A study highlighted the compound's ability to inhibit specific kinases associated with cancer cell growth. The IC50_{50} values were determined through fluorescence polarization competition assays, indicating potent inhibition at low concentrations. The compound was found to form multiple hydrogen bonds within the binding site of the target kinase, enhancing its binding affinity.

Case Study 2: mTOR Pathway Modulation

Another investigation focused on the compound's effect on the mTOR signaling pathway. It was demonstrated that (1S,2S)-(+)-2-Benzyloxycyclopentyl isocyanate could suppress mTOR activity through both FKBP12-dependent and independent mechanisms. This dual action suggests potential therapeutic applications in conditions where mTOR dysregulation is a factor, such as cancer and metabolic disorders.

Pharmacological Implications

The pharmacological implications of (1S,2S)-(+)-2-Benzyloxycyclopentyl isocyanate are significant. Its ability to modulate critical pathways suggests potential applications in drug development, particularly in oncology and metabolic diseases. Further research into its selectivity and safety profile will be essential for clinical applications.

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